3,4-Bis(phenylmethoxy)butane-1,2-diol
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Overview
Description
3,4-Bis(phenylmethoxy)butane-1,2-diol is an organic compound with the molecular formula C18H22O4. This compound is characterized by the presence of two phenylmethoxy groups attached to a butane-1,2-diol backbone. It is a chiral molecule, meaning it has non-superimposable mirror images, which can be significant in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(phenylmethoxy)butane-1,2-diol typically involves the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups. One common method involves the reaction of butane-1,2-diol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(phenylmethoxy)butane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,4-bis(phenylmethoxy)butane-1,2-dione.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Bis(phenylmethoxy)butane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe due to its chiral nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-Bis(phenylmethoxy)butane-1,2-diol involves its interaction with specific molecular targets. The phenylmethoxy groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
- 1,2-Bis(4-methoxymethoxy-phenyl)-but-3-yne-1,2-diol
- 2,3-Bis(4-hydroxy-3-methoxyphenyl)methylbutane-1,4-diol
- 1,2-Butanediol, 3,4-bis(phenylmethoxy)-, (2R,3R)-
Comparison: 3,4-Bis(phenylmethoxy)butane-1,2-diol is unique due to its specific substitution pattern and chiral nature. Compared to similar compounds, it offers distinct reactivity and interaction profiles, making it valuable in specialized applications .
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)butane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c19-11-17(20)18(22-13-16-9-5-2-6-10-16)14-21-12-15-7-3-1-4-8-15/h1-10,17-20H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNHRFBXXJTMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(CO)O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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